(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride
Description
Historical Evolution of Pyrazole Derivative Research
Pyrazole chemistry traces its origins to the late 19th century, with early studies focusing on the synthesis of simple heterocyclic structures via cyclocondensation reactions. The foundational work of Ludwig Knorr in 1883 demonstrated that hydrazine reacts with β-keto esters to form pyrazoles, establishing a template for subsequent derivatization. Over the 20th century, advancements in regioselective substitution and functional group compatibility enabled the creation of complex pyrazole analogs, including 1-methylpyrazole derivatives.
The introduction of hydrazine-containing side chains to pyrazole systems gained momentum in the 1990s, driven by the discovery of hydrazine’s role in forming Schiff bases and coordinating metal ions. For example, Zhu et al. demonstrated that hydrazones derived from pyrazole could undergo oxidative coupling with maleimides to yield pharmacologically active pyrazole derivatives. This methodology laid the groundwork for synthesizing (1-methylpyrazol-3-yl)methylhydrazine dihydrochloride , where the hydrazine moiety enhances nucleophilic reactivity while the methyl group stabilizes the pyrazole ring against metabolic degradation.
Academic Significance in Medicinal Chemistry
(1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride exemplifies the strategic design of pyrazole-based pharmacophores. Pyrazoles are prized for their ability to mimic purine bases, enabling interactions with biological targets such as kinases, cyclooxygenases (COX), and G-protein-coupled receptors. The dihydrochloride salt form of this compound improves aqueous solubility, a critical factor in drug formulation and bioavailability.
Recent studies highlight its utility as a precursor in synthesizing tridentate ligands (e.g., scorpionates) for catalytic applications and as a building block for anticancer agents. For instance, Sangani et al. developed pyrazole-quinolone hybrids that inhibit topoisomerase II, a mechanism leveraged in oncology drug discovery. Additionally, the compound’s hydrazine group facilitates the formation of hydrazones, which are exploited in targeted drug delivery systems.
Research Challenges and Frontiers
Despite its promise, several challenges hinder the widespread adoption of (1-methylpyrazol-3-yl)methylhydrazine dihydrochloride :
- Synthetic Complexity : The compound’s synthesis requires precise control over reaction conditions to avoid side products. For example, copper-catalyzed oxidative coupling reactions often yield <30% of the desired product unless optimized for solvent polarity and catalyst loading.
- Stability Issues : The hydrazine moiety is prone to oxidation under ambient conditions, necessitating inert atmospheres or stabilizing counterions like dihydrochloride.
- Regioselectivity : Electrophilic substitutions on the pyrazole ring often favor the C4 position, complicating the introduction of functional groups at C3 or C5.
Future research aims to address these limitations through innovative strategies such as flow chemistry for improved reaction control and computational modeling to predict regioselectivity patterns. Advances in protecting-group chemistry may also enhance the stability of hydrazine-containing intermediates during multistep syntheses.
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-3-2-5(8-9)4-7-6;;/h2-3,7H,4,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCQLWVTLBVMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
Biological Activities
(1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride exhibits significant biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Potential as an anticancer agent through inhibition of specific cellular pathways.
- Anti-inflammatory Effects : Investigated for its role in modulating inflammation-related signaling pathways.
Research Applications
The compound has been explored in various research contexts:
-
Pharmaceutical Development :
- Its derivatives are being studied as potential drug candidates targeting diseases such as malaria, where inhibition of dihydroorotate dehydrogenase (DHODH) has shown promise .
- A study highlighted the efficacy of certain pyrazole derivatives in inhibiting DHODH, suggesting potential use in malaria prophylaxis .
-
Agrochemical Applications :
- Research indicates that compounds like (1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride may serve as effective agrochemicals due to their biological activity against plant pathogens.
-
Biochemical Assays :
- The compound has been utilized in biochemical assays to evaluate its interactions with specific enzymes and receptors, influencing microbial growth and inflammatory responses.
Comparative Analysis of Related Compounds
To illustrate the unique properties of (1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Hydrazinyl-1-methylpyrazole trihydrochloride | Similar pyrazole structure | Antimicrobial and anticancer | Higher water solubility |
| 1-(4-Chlorophenyl)-3-methylpyrazole | Pyrazole ring with aromatic substitution | Antifungal properties | Enhanced lipophilicity |
| 4-Amino-1-methylpyrazole | Amino group substitution on pyrazole | Antioxidant effects | Increased reactivity in electrophilic substitutions |
This comparison highlights the distinct advantages of (1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride in terms of its solubility and biological activity profiles.
Mechanism of Action
The mechanism of action of (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrazole core distinguishes it from benzyl or triazolo-pyridazine analogs.
- Fluorinated or aromatic substituents (e.g., in CAS 1185303-71-2) enhance hydrophobicity and electronic effects compared to the methylpyrazole group .
Physicochemical Properties
Key Observations :
- The dihydrochloride salt form improves aqueous solubility compared to neutral hydrazines like methylhydrazine .
- Instability in analogs like diphenyl-dibenzylhydrazine dihydrochloride is attributed to weak N–N bonds in pentavalent nitrogen systems, a challenge mitigated in the target compound via steric shielding .
Comparisons :
- Budzisz et al. (2004) : Methylhydrazine reacts with phosphonic chromones under solvent-free conditions to yield 5-(2-hydroxyphenyl)-3-methylpyrazoles. Unlike the target compound, these reactions favor tricyclic byproducts unless excess methylhydrazine is used .
- Fluorinated Alcohol Solvents : Improve regioselectivity in pyrazole formation by stabilizing intermediates. For example, methylhydrazine’s NH group selectively attacks electrophilic carbonyls, avoiding isomerization .
- Hydrazone Protection : Methods using methylhydrazine benzaldehyde hydrazone () prevent isomerization during pyrazole ring closure, a strategy applicable to the target compound’s synthesis .
Stability and Reactivity
- Pentavalent Nitrogen Instability : Observed in diphenyl-dibenzylhydrazine dihydrochloride (decomposition at 215.5°C) . The target compound’s pyrazole ring may stabilize the N–N bond via conjugation.
Biological Activity
(1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride features a pyrazole ring and a hydrazine linkage, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C₅H₈Cl₂N₄, with a molecular weight of approximately 195.06 g/mol. The presence of two hydrochloride ions enhances its solubility and stability in aqueous environments, making it suitable for various biological assays and applications.
1. Antimicrobial Properties
Research indicates that (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. This property makes it a candidate for further development as an antimicrobial agent.
2. Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it possesses antiproliferative effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). The growth inhibitory concentrations (GI50) observed were notably low, indicating strong activity against these cell lines .
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 4.19 |
| SKBR3 | 0.25 |
| PC3 | 5.6 |
These findings suggest that (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride may interfere with cell cycle progression or induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory response. Inhibition of PDE4 can lead to reduced levels of pro-inflammatory mediators, making this compound a potential therapeutic option for inflammatory diseases .
The biological activities of (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes such as PDE4, the compound reduces the degradation of cyclic nucleotides, leading to enhanced signaling pathways that mitigate inflammation.
- Cell Cycle Disruption : In cancer cells, it may disrupt normal cell cycle progression, leading to increased apoptosis or senescence.
Case Studies
A notable study involved testing the compound's efficacy in animal models for both antimicrobial and anticancer properties. In one experiment, mice treated with varying doses demonstrated significant tumor reduction compared to control groups, supporting its potential as an anticancer therapeutic agent .
Additionally, another study highlighted its effectiveness against specific bacterial strains, where it outperformed traditional antibiotics in inhibiting bacterial growth within a set time frame.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
